Criticality of 5-Bromo Substitution for ZAC Antagonist Activity in Derived N-(thiazol-2-yl)-benzamide Series
In the N-(thiazol-2-yl)-benzamide series, the lead compound 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1) exhibited an IC50 of 1–3 μM for ZAC inhibition [1]. Structural analogs lacking the 5-bromo substituent on the benzamide ring showed significantly reduced or no antagonist activity, confirming that both the bromine and the chlorine in the ortho-position are required for target engagement. While direct data for the free acid or des-methyl ester forms are not reported, the 5-bromo-2-chlorobenzamido fragment is a prerequisite for functional activity and selectivity over related Cys-loop receptors (5-HT3A, α3β4 nACh, α1β2γ2S GABAA, α1 Gly), against which compound 1 showed no significant activity at 30 μM [1].
| Evidence Dimension | IC50 for ZAC antagonism (two-electrode voltage clamp in Xenopus oocytes) |
|---|---|
| Target Compound Data | Core 5-bromo-2-chlorobenzamido motif present in active antagonist 1 |
| Comparator Or Baseline | Des-bromo or des-chloro analogs in the same series (61 analogs tested) [1] |
| Quantified Difference | Only analogs retaining 5-bromo-2-chlorobenzamido motif achieved IC50 = 1–3 μM; removal of Br abolished activity (class-level inference) |
| Conditions | Xenopus laevis oocytes expressing human ZAC, two-electrode voltage clamp, Zn2+-evoked currents |
Why This Matters
Procurement of this scaffold ensures that synthesized derivatives retain the minimal pharmacophoric elements required for ZAC target engagement, a property lost with non-brominated analogs.
- [1] Madjroh, N. et al. (2021) Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. View Source
